Flutropium bromide, chemically known as (8r)-8-(2-fluoroethyl)-3α-hydroxy-1αH,5αH-tropanium bromide benzilic acid ester, is a quaternary ammonium compound structurally similar to atropine derivatives. [] It acts as a competitive antagonist of acetylcholine, demonstrating higher effectiveness than atropine in in vitro studies. [] Flutropium bromide is primarily recognized for its anticholinergic properties and is investigated for its potential role in various scientific research areas. []
Flutropium bromide, with the Chemical Abstracts Service Registry Number 63516-07-4, is also known by other names including Flubron and Ba 598Br. It falls under the category of anticholinergic agents, specifically targeting muscarinic acetylcholine receptors to induce bronchodilation. This compound is synthesized through specific chemical processes that enhance its efficacy compared to other similar agents like atropine .
The synthesis of flutropium bromide involves several key steps, primarily focusing on the creation of N-beta-fluoroalkyl-substituted benzilic acid nortropine esters. The process typically includes:
This synthesis has been detailed in various studies, noting the importance of reaction conditions such as temperature and solvent choice to optimize yield and purity .
Flutropium bromide has a complex molecular structure characterized by the following:
The crystal structure has been analyzed using X-ray diffraction techniques, revealing that flutropium bromide forms white crystalline solids with specific melting points depending on the solvent used for crystallization (192-199 °C) .
Flutropium bromide participates in various chemical reactions relevant to its pharmacological activity:
These reactions are critical for understanding how flutropium bromide functions therapeutically and how it can be modified for enhanced efficacy or reduced side effects .
Flutropium bromide acts primarily as an antagonist at muscarinic acetylcholine receptors in the bronchial smooth muscle. Its mechanism can be outlined as follows:
Studies have demonstrated that flutropium bromide exhibits greater potency than traditional agents like atropine in vitro, indicating its potential advantages in clinical applications .
Flutropium bromide possesses several notable physical and chemical properties:
These properties are essential for formulating the compound into effective therapeutic preparations.
Flutropium bromide is primarily utilized in medical applications related to respiratory diseases:
Its effectiveness compared to other anticholinergics makes it a candidate for further clinical exploration and development .
Flutropium bromide is systematically named according to IUPAC conventions as (8R)-8-(2-Fluoroethyl)-3α-hydroxy-1αH,5αH-tropanium bromide benzilate or alternatively as (3-endo,8-syn)-8-(2-fluoroethyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane benzilate bromide [5] [10]. It is recognized by multiple designations across chemical and pharmaceutical contexts:
Structurally, flutropium bromide belongs to the tropane alkaloid derivatives, sharing the bicyclic [3.2.1] octane core characteristic of this class. Its defining structural features include:
Table 1: Structural Classification of Key Anticholinergic Bronchodilators
Compound | Core Structure | N-Substituent | Ester Moiety | Defined Stereocenters | Receptor Selectivity |
---|---|---|---|---|---|
Flutropium Bromide | Tropane | β-Fluoroethyl | Benzilic acid | 3 (3R,8R) | Non-selective |
Ipratropium Bromide | Tropane | Isopropyl | Tropoyl (synthetic) | 1 (3R) | Non-selective |
Tiotropium Bromide | Tropane (with thienyl) | β-Hydroxy-β-thienylxyl | Hydroxy-di-thienylglycolic | 2 | M1/M3 > M2 |
Atropine (Reference) | Tropane | Methyl | Tropoyl (natural) | 1 (3R) | Non-selective |
Flutropium exhibits competitive antagonism at muscarinic receptors, with preferential functional blockade at M1 and M3 subtypes over M2, although it is formally classified as non-selective in binding studies. This profile underpins its potent bronchospasmolytic action while potentially mitigating risks of paradoxical bronchoconstriction associated with M2 blockade seen in earlier agents [4] [8]. Its classification within the broader anticholinergic bronchodilator family emphasizes its structural optimization for inhalation therapy, balancing receptor affinity, duration of action, and local versus systemic effects.
The development of flutropium bromide emerged from concerted efforts to improve upon the limitations of natural alkaloids (e.g., atropine) and early synthetic anticholinergics for respiratory disease. The historical trajectory reflects a progression from crude botanical preparations (e.g., Datura species) to semi-synthetic derivatives with optimized therapeutic profiles [4].
The patent landscape for flutropium bromide originated in the mid-1970s, reflecting Boehringer Ingelheim's strategic research in quaternary ammonium anticholinergics:
The rationale for developing flutropium centered on overcoming specific limitations of ipratropium and atropine:
Table 2: Key Patents and Milestones in Flutropium Bromide Development
Patent/Identifier | Filing/Grant Year | Assignee | Primary Claims | Significance |
---|---|---|---|---|
DE 2540633 | 1975 | Boehringer Ingelheim | Synthesis of quaternary ammonium tropane esters with fluoroalkyl (e.g., 2-fluoroethyl) N-substituents. | Core patent protecting the flutropium cation structure and synthesis. |
US 4042700 | 1977 | Boehringer Ingelheim | US counterpart to DE 2540633, specifically claiming compound "BA 598 Br" (Flutropium Bromide). | Secured US intellectual property rights for the compound. |
Arzneim.-Forsch. 36, 1161 (1986) | 1986 | - | Detailed synthesis and molecular/crystal structure analysis of flutropium bromide. | Provided comprehensive public scientific characterization beyond patent disclosures. [5] |
Arzneim.-Forsch. 36, 1348 (1986) | 1986 | - | In-depth pharmacology profile establishing superiority over atropine in key aspects. | Validated preclinical efficacy and duration claims supporting therapeutic potential. [8] |
The introduction of flutropium bromide into clinical practice (notably in Japan under the trademark Flubron®) represented a deliberate strategy to offer a therapeutic alternative to beta-agonists and xanthine derivatives for obstructive airway diseases, particularly where sustained bronchodilation with minimal side effects was desired [5] [8]. While its global adoption has been less widespread compared to agents like ipratropium or tiotropium, its development exemplifies the medicinal chemistry approach to refining anticholinergic therapeutics through targeted structural modification aimed at optimizing receptor interaction, pharmacokinetics, and delivery efficiency.
Table 3: Flutropium Bromide: Nomenclature and Identifiers
Designation Type | Name/Identifier |
---|---|
Systematic IUPAC Name | (8R)-8-(2-Fluoroethyl)-3α-hydroxy-1αH,5αH-tropanium bromide benzilate |
Alternative IUPAC Name | (3-endo,8-syn)-8-(2-fluoroethyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane benzilate bromide |
CAS Registry Number | 63516-07-4 |
ChEBI ID (Cation) | CHEBI:146214 |
ChEBI ID (Bromide Salt) | CHEBI:31630 |
Manufacturer Code | Ba 598Br |
Common Tradename | Flubron® (SS Pharm) |
Molecular Formula | C₂₄H₂₉BrFNO₃ |
Molecular Weight | 478.39 g/mol |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7